4-(1-Bromo-1,2,2,2-tetrafluoroethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Bromo-1,2,2,2-tetrafluoroethoxy)benzonitrile is an organic compound with the chemical formula C8H3BrF4NO. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. It is characterized by the presence of a benzonitrile group attached to a bromo-tetrafluoroethoxy moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromo-1,2,2,2-tetrafluoroethoxy)benzonitrile typically involves multi-step reactions. One common method includes the reaction of 4-bromophenol with 1,1,2,2-tetrafluoroethanol in the presence of a base to form 4-(1,1,2,2-tetrafluoroethoxy)bromobenzene. This intermediate is then reacted with cyanogen bromide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(1-Bromo-1,2,2,2-tetrafluoroethoxy)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation would produce an oxide.
Scientific Research Applications
4-(1-Bromo-1,2,2,2-tetrafluoroethoxy)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1-Bromo-1,2,2,2-tetrafluoroethoxy)benzonitrile involves its interaction with specific molecular targets. The bromo and tetrafluoroethoxy groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: Similar structure but lacks the nitrile group.
4-Bromo-2-fluorobenzonitrile: Contains a fluorine atom instead of the tetrafluoroethoxy group.
1-Bromo-1,1,2,2-tetrafluoroethane: Similar fluorinated ethane structure but lacks the benzonitrile group.
Uniqueness
4-(1-Bromo-1,2,2,2-tetrafluoroethoxy)benzonitrile is unique due to the presence of both the bromo-tetrafluoroethoxy and benzonitrile groups. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis, pharmaceuticals, and materials science.
Properties
Molecular Formula |
C9H4BrF4NO |
---|---|
Molecular Weight |
298.03 g/mol |
IUPAC Name |
4-(1-bromo-1,2,2,2-tetrafluoroethoxy)benzonitrile |
InChI |
InChI=1S/C9H4BrF4NO/c10-8(11,9(12,13)14)16-7-3-1-6(5-15)2-4-7/h1-4H |
InChI Key |
RCSLXLKYNJPXLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC(C(F)(F)F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.